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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

Executive Summary: The Steric Challenge
Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0), often referred to as methyl 6-

nitrosalicylate, presents a unique analytical challenge compared to its more common

regioisomers, methyl 3-nitrosalicylate and methyl 5-nitrosalicylate.

While the 3- and 5-nitro isomers are readily formed via direct nitration of methyl salicylate, the

6-nitro isomer is sterically hindered and electronically disfavored by standard electrophilic

aromatic substitution rules. Consequently, it often appears as a trace impurity or requires

specialized synthetic routes (e.g., oxidation of 2-methyl-6-nitro precursors).

The definitive differentiator is the "Steric Twist": The bulky nitro group at the 6-position forces

the ester moiety out of planarity with the benzene ring, disrupting the conjugation and altering

the intramolecular hydrogen bonding network. This guide details how to exploit this

phenomenon using NMR, IR, and Chromatography.

Structural Analysis & Isomer Landscape
To accurately differentiate these compounds, one must first visualize the substitution patterns.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2984851#bc-rfq
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#guide-to-differentiating-methyl-2-hydroxy-6-nitrobenzoate-from-its-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target:Methyl 2-hydroxy-6-nitrobenzoate (1,2,6-substitution)[1]

Isomer A:Methyl 2-hydroxy-3-nitrobenzoate (1,2,3-substitution)

Isomer B:Methyl 2-hydroxy-5-nitrobenzoate (1,2,5-substitution)

Logical Relationship Diagram
The following decision tree outlines the analytical logic for differentiation.
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Unknown Methyl Nitrosalicylate Isomer

1H NMR Analysis (Aromatic Region)

Coupling Pattern Check

Pattern: d (H3), dd (H4), d (H6)
(Two doublets + Singlet-like)

H3, H4, H6

Pattern: d - t - d
(Three adjacent protons)

H3, H4, H5 or H4, H5, H6

ID: Methyl 5-nitrosalicylate Chemical Shift Analysis
(Focus on >7.8 ppm)

Is there a doublet > 8.0 ppm
(Ortho to Ester)?

YES: H6 is present
(Deshielded by Ester)

NO: H6 is substituted
(Only H5 is deshielded by NO2)

ID: Methyl 3-nitrosalicylate ID: Methyl 6-nitrosalicylate

Click to download full resolution via product page

Caption: Analytical decision tree for differentiating methyl nitrosalicylate isomers based on 1H

NMR coupling and chemical shift logic.
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Spectroscopic Protocol (The "Fingerprint")
A. Nuclear Magnetic Resonance ( H NMR)
This is the most reliable method. The key lies in identifying the proton ortho to the ester

carbonyl.

The "Missing Ortho Proton" Test
In methyl salicylate derivatives, the proton at position 6 (ortho to the ester) is typically

deshielded (shifted downfield to ~7.8–8.0 ppm) due to the anisotropy of the carbonyl group.

Methyl 3-nitrobenzoate (Isomer A):

Protons: H4, H5, H6.

Signals:

H4: Doublet, highly deshielded (~8.1–8.4 ppm) by the adjacent Nitro group.

H6: Doublet, deshielded (~8.0 ppm) by the adjacent Ester group.

H5: Triplet, aromatic region (~7.0–7.5 ppm).

Result: You see two distinct downfield doublets.

Methyl 6-nitrobenzoate (Target):

Protons: H3, H4, H5.

Signals:

Position 6 is occupied by NO2. There is NO proton ortho to the ester.

H5: Doublet, highly deshielded (~8.0+ ppm) by the adjacent Nitro group.

H3: Doublet, shielded (~6.9–7.1 ppm) by the adjacent Hydroxyl group.

H4: Triplet, intermediate shift.
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Result: You see only one downfield doublet. The other doublet is significantly upfield.

Experimental Validation Table:

Feature
Methyl 3-
nitrosalicylate

Methyl 6-
nitrosalicylate

Reason

Proton System
H4, H5, H6 (AMX or

ABC)

H3, H4, H5 (AMX or

ABC)
Substitution Pattern

Most Deshielded

Signal

H4 (ortho to NO2) &

H6 (ortho to COOMe)
H5 (ortho to NO2)

NO2 and COOMe

anisotropy

Key Distinction
Two doublets > 7.8

ppm

One doublet > 7.8

ppm

Absence of H6 in 6-

nitro isomer

Coupling (

)

Hz,

Hz

Hz,

Hz

Vicinal coupling

B. Infrared Spectroscopy (IR)
The 6-nitro isomer exhibits a distinct carbonyl stretch due to "Steric Inhibition of Resonance."

Theory: In the 3-nitro and 5-nitro isomers, the ester group is coplanar with the ring, allowing

for conjugation and strong intramolecular hydrogen bonding with the phenolic OH. This

lowers the carbonyl stretching frequency (

).

6-Nitro Effect: The bulky nitro group at position 6 and the hydroxyl at position 2 create a

"steric vise" around the ester at position 1. This forces the ester carbonyl out of the aromatic

plane.

Consequence: Loss of conjugation increases the double-bond character of the carbonyl.

Observation: The

band shifts to a higher wavenumber (closer to aliphatic esters).
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Expected Values:

3-Nitro / 5-Nitro:

(H-bonded, conjugated).

6-Nitro:

(Non-conjugated, aliphatic-like).

Chromatographic Separation Strategy
Due to differences in polarity and hydrogen bonding, these isomers can be separated via

HPLC.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic or Gradient.

Solvent A: Water + 0.1% Formic Acid.

Solvent B: Acetonitrile or Methanol.

Differentiation Logic:

3-Nitro: Strong intramolecular H-bond (OH...O=C) hides the polar OH group, making the

molecule less polar and increasing retention time on C18.

6-Nitro: The twisted ester may disrupt the optimal H-bond geometry. However, the

molecule is highly crowded and "greasy."

5-Nitro: The NO2 is para to the OH. The OH is available for intermolecular H-bonding with

the solvent. This typically makes the 5-nitro isomer elute earlier (more polar interaction

with mobile phase) than the internally H-bonded 3-nitro isomer.

Prediction for 6-Nitro: Expect elution behavior distinct from 3-nitro. Due to the twisted

ester, the dipole moment is significantly different.
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Recommended Gradient: 0-5 min: 20% B

80% B. Flow: 1.0 mL/min. Detection: UV at 254 nm and 304 nm (Nitro group absorbance).

Synthesis & Origin Context
Understanding the origin helps in identification.

Direct Nitration: Nitration of methyl salicylate with HNO

/H

SO

yields primarily methyl 3-nitrosalicylate and methyl 5-nitrosalicylate. The 6-position is
sterically blocked and electronically deactivated relative to the ortho/para positions directed
by the OH group.

Implication: If you performed a standard nitration, a peak identified as "6-nitro" is likely a

misidentified 3-nitro isomer or a different byproduct unless specific 2,6-directing conditions

were used.

Targeted Synthesis: The 6-nitro isomer is typically synthesized via:

Oxidation of 2-methyl-6-nitrobenzoic acid derivatives.[2]

Esterification of 2-hydroxy-6-nitrobenzoic acid (produced via specialized hydrolysis of

nitrated precursors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. methyl 2-hydroxy-6-phenylmethoxybenzoate | CAS#:74292-74-3 | Chemsrc
[chemsrc.com]

2. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-
methylbenzoic acid - Google Patents [patents.google.com]

To cite this document: BenchChem. [Guide to Differentiating Methyl 2-hydroxy-6-
nitrobenzoate from its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2984851/docs#guide-to-differentiating-methyl-2-
hydroxy-6-nitrobenzoate-from-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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